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Compound of Interest

Compound Name: Dihydroevocarpine

Cat. No.: B119218 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of

dihydroevocarpine with other prominent alkaloids isolated from Evodia rutaecarpa, including

evodiamine, rutaecarpine, and dehydroevodiamine. The information presented herein is

supported by experimental data from various studies, offering a valuable resource for

researchers in oncology and pharmacology.

Comparative Cytotoxicity of Evodia Alkaloids
The cytotoxic potential of Evodia alkaloids has been evaluated across a range of human

cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for

cytotoxicity, representing the concentration of a compound that inhibits 50% of cell growth.

While a direct head-to-head comparison in a single study across a wide panel of cell lines is

limited, the following table summarizes the available IC50 values from various independent

investigations. It is important to note that variations in experimental conditions, such as cell

lines, exposure times, and assay methods, can influence the observed IC50 values.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b119218?utm_src=pdf-interest
https://www.benchchem.com/product/b119218?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alkaloid Cancer Cell Line IC50 (µM) Reference

Dihydroevocarpine
CCRF-CEM

(Leukemia)
Moderate Activity [1]

CEM/ADR5000

(Leukemia)
Moderate Activity [1]

Evodiamine A549 (Lung Cancer) 1.3 [2]

B16-F10 (Melanoma) 2.4 [3][4]

LLC (Lewis Lung

Carcinoma)
4.8 [3][4]

U2OS

(Osteosarcoma)
6 [5]

MDA-MB-231 (Breast

Cancer)
9.47 (48h) [5]

HCT116 (Colorectal

Cancer)
15 (24h), 15 (48h) [6]

HT29 (Colorectal

Cancer)
30 (24h), 15 (48h) [6]

MCF-7 (Breast

Cancer)
15.46 (48h) [5]

CCRF-CEM

(Leukemia)
2.64 [1]

CEM/ADR5000

(Leukemia)
3.29 [1]

Rutaecarpine
CE81T/VGH

(Esophageal Cancer)

~20 (induces

apoptosis)
[7]

MCF-7 (Breast

Cancer)

>20 (non-toxic at

20µM)
[8]

CCRF-CEM

(Leukemia)
4.53 [1]
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CEM/ADR5000

(Leukemia)
3.99 [1]

Dehydroevodiamine Not specified Not specified [1]

Mechanisms of Action and Signaling Pathways
The cytotoxic effects of Evodia alkaloids are mediated through the modulation of various

intracellular signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of cell

proliferation.

Dihydroevocarpine: Targeting the mTOR Signaling
Pathway
Dihydroevocarpine has demonstrated significant cytotoxic activity, particularly in acute

myeloid leukemia (AML).[4] Its mechanism of action involves the inhibition of the mammalian

target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and

survival.[4] Dihydroevocarpine suppresses the activity of both mTORC1 and mTORC2

complexes, leading to the dephosphorylation of downstream effectors like S6K1 and 4E-BP1.

This disruption of mTOR signaling ultimately induces G0/G1 cell cycle arrest and apoptosis in

AML cells.[4]
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Caption: Dihydroevocarpine inhibits mTORC1/2, leading to apoptosis.
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Evodiamine: A Multi-Faceted Induction of Apoptosis
Evodiamine exerts its potent anticancer effects through the induction of apoptosis via multiple

signaling pathways.[2][5] It can trigger both the intrinsic (mitochondrial) and extrinsic (death

receptor) apoptotic pathways. Key molecular events include the activation of caspase

cascades (caspase-3, -8, and -9), alteration of the Bax/Bcl-2 ratio to favor apoptosis, and the

cleavage of poly(ADP-ribose) polymerase (PARP).[2] Furthermore, evodiamine has been

shown to modulate the Raf/MEK/ERK and PI3K/Akt signaling pathways, which are critical for

cell survival and proliferation.[5]
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Caption: Evodiamine induces apoptosis via intrinsic and extrinsic pathways.

Rutaecarpine and Dehydroevodiamine
Rutaecarpine has been reported to induce apoptosis and inhibit cell proliferation in various

cancer cells, including esophageal and colorectal cancer.[7][9] Its mechanisms involve the
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induction of G2/M phase cell cycle arrest and modulation of the p53 and Wnt/β-catenin

signaling pathways.[7][9] Dehydroevodiamine has also been noted for its cytotoxic effects, with

some studies suggesting its involvement in the PI3K/AKT/NF-κB signaling pathway. Further

research is needed to fully elucidate the detailed cytotoxic mechanisms of these alkaloids.

Experimental Protocols for Cytotoxicity Assays
The following are generalized protocols for common colorimetric assays used to determine the

cytotoxicity of compounds like Evodia alkaloids.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the Evodia alkaloids

(e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired

exposure time (e.g., 24, 48, or 72 hours).

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and

incubate for another 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium,

which is a marker of cytotoxicity.
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Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at a low

speed (e.g., 250 x g) for 5 minutes.

Assay Reaction: Transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each

well.

Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes.

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g.,

490 nm) using a microplate reader.

Data Analysis: Determine the amount of LDH released and calculate the percentage of

cytotoxicity relative to control wells (spontaneous release and maximum release from lysed

cells).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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